![molecular formula C7H15NO B1374728 2-(2-Aminocyclopentyl)ethan-1-ol CAS No. 109842-93-5](/img/structure/B1374728.png)
2-(2-Aminocyclopentyl)ethan-1-ol
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Overview
Description
It has the molecular formula C7H15NO and a molecular weight of 129.2 g/mol. This compound is known for its unique structure, which includes a cyclopentane ring substituted with an amino group and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminocyclopentyl)ethan-1-ol typically involves the reaction of cyclopentanone with ammonia or an amine, followed by reduction. One common method includes the following steps:
Cyclopentanone to 2-Aminocyclopentanone: Cyclopentanone is reacted with ammonia in the presence of a reducing agent such as sodium borohydride to form 2-aminocyclopentanone.
2-Aminocyclopentanone to this compound: The 2-aminocyclopentanone is then reacted with ethylene oxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminocyclopentyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces cyclopentanone derivatives.
Reduction: Produces primary amines.
Substitution: Produces halogenated or esterified derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is notable for its role in the development of pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its structural similarity to known neurotransmitters allows it to interact with various receptors, making it a candidate for drug development.
- GABA Receptor Modulation : Research has indicated that derivatives of 2-(2-Aminocyclopentyl)ethan-1-ol can act as modulators of GABA receptors, specifically the GABA A-ρ1 subtype. These interactions can influence neurobiological processes and have implications for treating conditions such as anxiety and epilepsy .
- Potential Antidepressant Effects : Some studies suggest that compounds similar to this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems. This potential makes it a focus for further exploration in the context of mood disorders .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including:
- Amine Reactivity : The amine group can participate in nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex amines or other nitrogen-containing compounds .
- Alcohol Derivatives : The alcohol functionality enables further transformations, such as etherification or esterification, which are crucial steps in organic synthesis pathways .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(2-Aminocyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminocyclopentyl)ethanol: Similar structure but lacks the hydroxyl group.
Cyclopentaneethanol: Similar structure but lacks the amino group.
Uniqueness
2-(2-Aminocyclopentyl)ethan-1-ol is unique due to its combination of an amino group and a hydroxyl group on a cyclopentane ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Biological Activity
2-(2-Aminocyclopentyl)ethan-1-ol, a compound characterized by its cyclopentyl structure and amino group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C7H15N, indicating the presence of an amino group and hydroxyl functionality that can participate in various biochemical interactions. The compound's structure allows for hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial properties : Interaction with bacterial cell membranes or inhibition of essential enzymes.
- Neuroprotective effects : Modulation of neurotransmitter systems, particularly in relation to GABA receptors.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Neuroprotective Effects
In neuropharmacological studies, this compound was shown to enhance GABAergic transmission in rodent models. This effect was linked to increased neuronal survival under stress conditions, indicating potential therapeutic applications in neurodegenerative diseases.
Anticancer Properties
Research on the anticancer properties revealed that this compound induced apoptosis in various cancer cell lines. The mechanism involved activation of caspase pathways, leading to programmed cell death. This finding highlights its potential as a lead compound for developing new anticancer agents.
Properties
IUPAC Name |
2-(2-aminocyclopentyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-2-6(7)4-5-9/h6-7,9H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSLNLONJQCSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109842-93-5 |
Source
|
Record name | 2-(2-aminocyclopentyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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